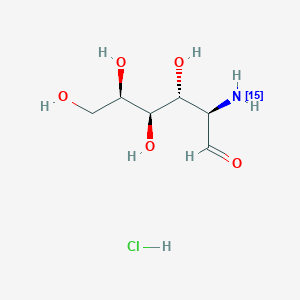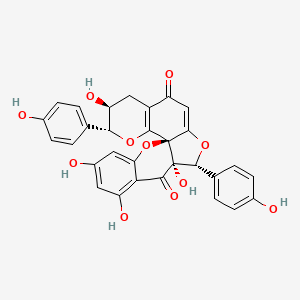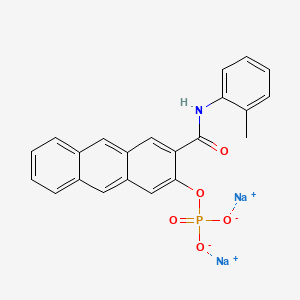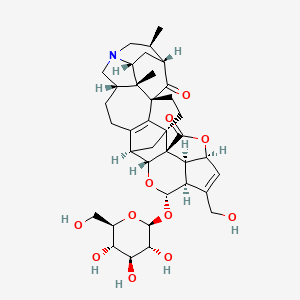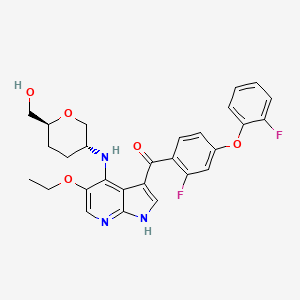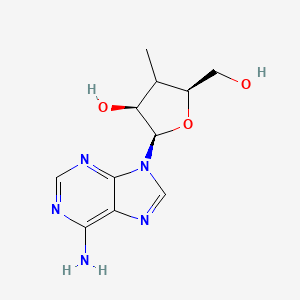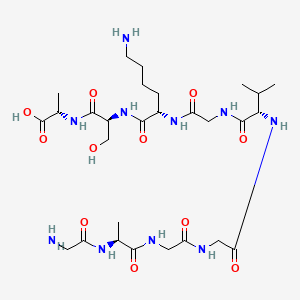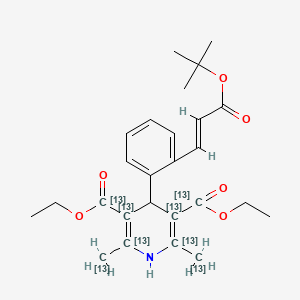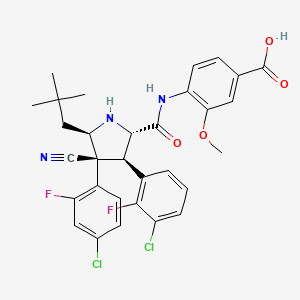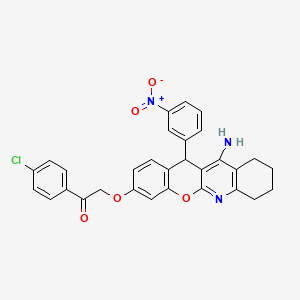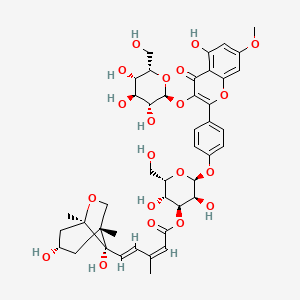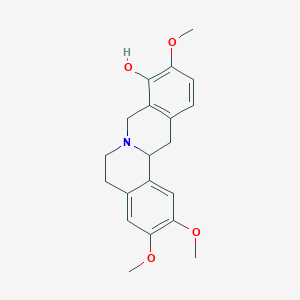
Tetrahydropalmatrubine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herbaceous plant Corydalis saxicola . It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .
Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.
化学反应分析
Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Tetrahydropalmatrubine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other isoquinoline alkaloids and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Explored for its analgesic, anti-addiction, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
作用机制
Tetrahydropalmatrubine is structurally similar to other tetrahydroprotoberberine alkaloids such as tetrahydropalmatine, corydaline, and benzyltetrahydropalmatine . it is unique in its specific pharmacological profile and potential therapeutic applications. For instance, while tetrahydropalmatine is known for its analgesic and anti-addiction effects, this compound has shown promise in neuroprotection and anti-inflammatory activities .
相似化合物的比较
- Tetrahydropalmatine
- Corydaline
- Benzyltetrahydropalmatine
- Crassiflorine
- Litseglutine B
- Stephalagine
属性
CAS 编号 |
7762-76-7 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |
InChI 键 |
DKBYSDUFSXFXMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


